molecular formula C9H13ClN2O3 B3014350 (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride CAS No. 2408935-99-7

(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride

Cat. No. B3014350
M. Wt: 232.66
InChI Key: FHQGSEQBEIBHLR-FVGYRXGTSA-N
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Description

“(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride” is a chemical compound with the CAS number 2060024-73-7 . It is also known as "2-amino-2-(3-nitrophenyl)propan-1-ol hydrochloride" . It is used in various scientific experiments and tests .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is utilized in the synthesis of chiral trichloromethyl propargyl alcohols, demonstrating its potential as a building block in pharmaceutical applications. Jiang and Si (2004) highlighted its use in the asymmetric alkynylation of chloral, resulting in products useful for constructing pharmaceutically relevant molecules with excellent enantiomeric excess (Jiang & Si, 2004).

Resolution and Assignment of Absolute Configuration

  • Drewes et al. (1992) utilized a variant of this compound, (R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol, for the resolution of racemic acids, which is important in stereochemistry and the production of enantiomerically pure substances (Drewes et al., 1992).

Role in Metabolism and Biosynthesis Studies

  • Wat, Malik, and Vining (1971) reported the isolation of a metabolite structurally related to (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride in the context of chloramphenicol biosynthesis in Streptomyces species, showing its relevance in understanding antibiotic production pathways (Wat, Malik, & Vining, 1971).

Antimalarial Activity

  • Werbel et al. (1986) synthesized a series of compounds related to this chemical, studying their antimalarial activity and providing insights into the structure-activity relationships important for developing antimalarial drugs (Werbel et al., 1986).

Neuropharmacology Research

  • Hughes and Prager (1997) synthesized derivatives of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including compounds structurally related to (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride, investigating their potential as GABAB receptor antagonists, which are of interest in neuropharmacological research (Hughes & Prager, 1997).

Cardiovascular Research

  • Rzeszotarski et al. (1979) synthesized related β-adrenoceptor blocking agents, contributing to the understanding of cardioselectivity in drug design, an area where (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride derivatives could be significant (Rzeszotarski et al., 1979).

DNA Metabolism Studies

  • Kato, Sugino, and Endo (1966) explored the effects of related nitrofuran derivatives on DNA metabolism in Escherichia coli, highlighting the compound's relevance in studying DNA synthesis and degradation mechanisms (Kato, Sugino, & Endo, 1966).

Antitumor Activity Research

  • Isakhanyan et al. (2016) synthesized derivatives for antitumor activity evaluation, showing the potential of (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride in cancer research (Isakhanyan et al., 2016).

Safety And Hazards

The safety data sheet for “(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride” suggests that any clothing contaminated by the product should be immediately removed and the person should move out of the dangerous area. In case of inhalation, the person should be moved to fresh air .

properties

IUPAC Name

(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c10-9(4-5-12)7-2-1-3-8(6-7)11(13)14;/h1-3,6,9,12H,4-5,10H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQGSEQBEIBHLR-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride

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